molecular formula C20H19N3O4 B4329337 2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B4329337
M. Wt: 365.4 g/mol
InChI Key: TYLBRQPKKCGNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-methylphenol to obtain 4-methyl-2-nitrophenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(4-methyl-2-nitrophenoxy)acetyl chloride. The final step involves the reaction of this intermediate with 4-(1H-pyrrol-1-yl)benzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

    Reduction: Common reagents include hydrogen gas and catalysts such as palladium on carbon.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can be compared with other compounds that have similar functional groups or structural features, such as:
    • 4-methyl-2-nitrophenol
    • 4-(1H-pyrrol-1-yl)benzylamine
    • 2-chloroacetyl chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-15-4-9-19(18(12-15)23(25)26)27-14-20(24)21-13-16-5-7-17(8-6-16)22-10-2-3-11-22/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLBRQPKKCGNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(4-METHYL-2-NITROPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

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